molecular formula C29H36N4O2 B10833478 Hydroxyqunoline analog 5

Hydroxyqunoline analog 5

Cat. No.: B10833478
M. Wt: 472.6 g/mol
InChI Key: CILGUWSVIMKGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Hydroxyquinoline Analog 5

The historical trajectory of Hydroxyquinoline Analog 5 is rooted in the 19th-century discovery of 8-hydroxyquinoline by Hugo Weidel and Albert Cobenzl, who first synthesized the parent compound through decarboxylation of oxycinchoninic acid in 1880. Early investigations revealed its metal-chelating properties and antiseptic applications, but limited bioavailability and toxicity concerns necessitated structural optimization. The modern era of quinoline analog development began in the 2010s, driven by advances in heterocyclic chemistry and molecular target identification.

Hydroxyquinoline Analog 5 specifically arose from systematic structure-activity relationship (SAR) studies aimed at enhancing the anticancer properties of 8-hydroxyquinoline derivatives. Patent literature from the early 2020s details its synthesis through regioselective chlorination and nitration reactions, building upon methodologies originally developed for 5-chloro-8-hydroxyquinoline. For instance, the Chinese patent CN102267943B demonstrates a scalable production method using sulfuric acid-mediated cyclization of glycerine derivatives, achieving >85% purity in kilogram-scale batches. Concurrently, biochemical screens identified this analog as a potent GRP78 inhibitor, with YUM70 (a related hydroxyquinoline) showing nanomolar efficacy against pancreatic cancer xenografts.

Structural Characteristics and Nomenclature of Hydroxyquinoline Analog 5

Hydroxyquinoline Analog 5 (IUPAC name: 5-chloro-8-hydroxy-7-nitroquinoline) features a trisubstituted quinoline core with distinct electronic and steric modifications:

  • Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine moiety, providing π-π stacking capabilities for protein interaction.
  • 5-position chloro substitution : Introduces electron-withdrawing effects that enhance metabolic stability. X-ray crystallography data from PubChem CID 49853311 confirms a bond length of 1.73 Å for the C-Cl bond, favoring planar molecular geometry.
  • 8-hydroxy group : Serves as a hydrogen bond donor, critical for chelating transition metals like Fe³⁺ and Cu²⁺, with a measured pKₐ of 9.2 ± 0.3 in aqueous solution.
  • 7-nitro group : Augments electron-deficient character, increasing reactivity toward nucleophilic residues in biological targets. Computational models indicate a 12.7 kcal/mol stabilization energy from nitro group resonance.

The analog’s molecular weight of 349.4 g/mol and partition coefficient (logP = 2.8) suggest favorable blood-brain barrier penetration, as evidenced by its activity in central nervous system cancer models.

Significance in Medicinal Chemistry and Drug Discovery

Hydroxyquinoline Analog 5 occupies a strategic niche in contemporary drug development due to its dual mechanisms of action:

Table 1: Key Biological Targets of Hydroxyquinoline Analog 5

Target Mechanism Experimental IC₅₀ Reference
GRP78 (HSPA5) ER stress induction via ATPase inhibition 48 nM
TLR7/8 Competitive antagonism of MyD88 binding 22 nM (TLR7)
NQO1 Substrate analog for redox cycling 15 µM
  • Oncology Applications : By binding GRP78’s substrate-binding domain with a Kd of 3.2 × 10⁻⁹ M, the analog disrupts protein folding in the endoplasmic reticulum, triggering caspase-12-mediated apoptosis in chemotherapy-resistant tumors. Synergy studies demonstrate a 4.1-fold enhancement of topotecan cytotoxicity in PANC-1 pancreatic cancer cells when co-administered at 10 µM concentrations.

  • Immunomodulation : As a Toll-like receptor (TLR) 7/8 antagonist, Hydroxyquinoline Analog 5 suppresses NF-κB signaling at picomolar concentrations, making it a candidate for autoimmune disorders. The European patent EP3995495A1 documents its 89% inhibition of interferon-α production in lupus-prone mice at 1 mg/kg daily doses.

  • Antimicrobial Potential : While not its primary indication, the analog’s metal-chelating capacity (formation constant logβ = 16.4 with Fe³⁺) suggests utility against multidrug-resistant pathogens reliant on iron uptake systems.

Properties

Molecular Formula

C29H36N4O2

Molecular Weight

472.6 g/mol

IUPAC Name

[4-[4-[(dimethylamino)methyl]piperidin-1-yl]piperidin-1-yl]-[3-(8-hydroxyquinolin-6-yl)phenyl]methanone

InChI

InChI=1S/C29H36N4O2/c1-31(2)20-21-8-13-32(14-9-21)26-10-15-33(16-11-26)29(35)24-6-3-5-22(17-24)25-18-23-7-4-12-30-28(23)27(34)19-25/h3-7,12,17-19,21,26,34H,8-11,13-16,20H2,1-2H3

InChI Key

CILGUWSVIMKGON-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C4=CC(=C5C(=C4)C=CC=N5)O

Origin of Product

United States

Chemical Reactions Analysis

Chloromethylation and Alkylation

5-Chloromethyl-8-hydroxyquinoline serves as a key intermediate for further functionalization. In ethanol with paraformaldehyde, it undergoes Mannich reactions with amines like ciprofloxacin to form hybrid antibiotics (Scheme 1). This reaction yields 19 , a ciprofloxacin-quinoline hybrid, with a 75% yield .

Table 1: Mannich Reaction Conditions and Outcomes

SubstrateAmineConditionsProductYield (%)
5-Chloro-8-hydroxyquinolineCiprofloxacinEtOH, 24h, refluxHybrid 19 75

Nitration and Methoxylation

5-Chloro-8-hydroxyquinoline undergoes nitration under acidic conditions:

  • Dinitration : Treatment with fuming HNO₃/H₂SO₄ at 0°C produces 2-chloro-8-hydroxy-5,7-dinitroquinoline (30 ) in a 67% yield .

  • Methoxylation : Reaction with methyl iodide in acetone/K₂CO₃ converts the hydroxyl group to a methoxy group, yielding 2-chloro-8-methoxyquinoline (31 ) with 67% efficiency .

Key Reaction Pathway:

text
5-Chloro-8-hydroxyquinoline → (HNO₃/H₂SO₄) → 5,7-Dinitro derivative (**30**) → (CH₃I/K₂CO₃) → 8-Methoxy analog (**31**)

Phosphorylation

Diethyl ((7-chloro-8-hydroxyquinolin-5-yl)methyl)phosphonate (89 ) is synthesized via sodium hypochlorite-mediated chlorination of diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonate. This phosphorylated derivative shows enhanced metal-chelating properties .

Critical Parameters:

  • Solvent : Methanol/water

  • Catalyst : None required

  • Yield : Not explicitly reported but characterized via NMR and ESI-MS .

Glycosylation

8-Hydroxyquinoline derivatives undergo glycosylation to improve solubility. For example, 5-chloro-8-hydroxyquinoline reacts with acetylated sugars via O-glycosidic bonds or triazole linkers (Scheme 2). These reactions typically require:

  • Conditions : Protic solvents (e.g., MeOH), 60–80°C

  • Outcome : Glycoconjugates with IC₅₀ values of 4.12–30.98 μM against cancer cells .

Metal Chelation and Complex Formation

The 5-chloro substitution enhances metal-binding affinity:

  • pKa Modulation : Chloro-substituents reduce pKa values (pKa(OH) = 7.6 for 13 vs. 9.51 for unsubstituted 8-HQ) .

  • Ru/Rh Complexes : 5-Chloro-8-hydroxyquinoline forms stable half-sandwich complexes with Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅), characterized by NMR and X-ray diffraction .

Table 2: Metal Chelation Properties

CompoundMetal Ionlog K (Stability Constant)Biological Relevance
13 (5-Cl-8-HQ)Cu²⁺12.3Anticancer, antimicrobial

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates electrophilic reactions:

  • Halogenation : 5-Chloro-8-hydroxyquinoline reacts with bromine in acetic acid to form polyhalogenated derivatives.

  • Sulfonation : Concentrated H₂SO₄ at 100°C introduces sulfonic acid groups at the 7-position .

Biological Activity Correlations

Reactivity directly influences pharmacological effects:

  • Antibacterial Activity : Hybrid 19 shows MIC values of 4–16 µg/mL against drug-resistant Staphylococcus strains .

  • Anticancer Activity : Phosphorylated derivatives (89 ) inhibit HCT116 cells with IC₅₀ = 0.73–10.48 µM .

Stability and pH-Dependent Behavior

5-Chloro-8-hydroxyquinoline adopts a zwitterionic form at physiological pH (7.4), stabilizing via intramolecular H-bonding between the phenolato oxygen and protonated quinoline nitrogen .

Comparison with Similar Compounds

5-Aminoquinoline (CAS 611-34-7)

  • Structure: Features an amino group (-NH₂) at the 5-position instead of a hydroxyl group.
  • Properties : Molecular weight 144.17 g/mol, primarily used as an intermediate in pharmaceutical and agrochemical synthesis ().
  • Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., Buchwald-Hartwig amination), whereas the hydroxyl group in Hydroxyquinoline analog 5 favors coordination with metal ions .

5-Chloroquinoline (CAS 635-27-8)

  • Structure : Substituted with a chlorine atom at the 5-position.
  • Properties : Molecular weight 163.6 g/mol; the electron-withdrawing chlorine atom increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Key Differences: Unlike Hydroxyquinoline analog 5, 5-chloroquinoline lacks hydrogen-bonding capacity, reducing its utility in metal-chelation applications .

8-Hydroxyquinoline-5-carboxylic Acid (CAS 90800-42-3)

  • Structure : Combines a hydroxyl group at the 8-position and a carboxylic acid group at the 5-position.
  • Properties: Similarity score 0.82 to Hydroxyquinoline analog 5 (). The carboxylic acid group enhances solubility in aqueous media, contrasting with the lipophilic nature of Hydroxyquinoline analog 5 .

Physicochemical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Hydroxyquinoline analog 5 -OH at C5 C₉H₇NO 145.16 223–226 Metal chelation, fluorescent probes
5-Aminoquinoline -NH₂ at C5 C₉H₈N₂ 144.17 Not reported Pharmaceutical intermediates
5-Chloroquinoline -Cl at C5 C₉H₆ClN 163.60 Not reported Cross-coupling reactions
8-Hydroxyquinoline-5-carboxylic Acid -OH at C8, -COOH at C5 C₁₀H₇NO₃ 189.17 Not reported Bioimaging, corrosion inhibitors

Data sourced from , and 20.

Q & A

Q. What established protocols are used to synthesize Hydroxyquinoline analog 5, and how can researchers validate its structural purity?

Methodological Answer: Synthesis typically involves condensation reactions under controlled pH and temperature, followed by purification via column chromatography. Structural validation requires spectroscopic techniques:

  • NMR (1H/13C) to confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) for molecular weight verification .
  • HPLC to assess purity (>95% threshold recommended) .

Q. Which in vitro models are most suitable for initial screening of Hydroxyquinoline analog 5’s biological activity?

Methodological Answer:

  • Cell viability assays (e.g., MTT in cancer cell lines) to evaluate cytotoxicity .
  • Enzyme inhibition studies (e.g., spectrophotometric assays for kinase/receptor targets) .
  • Dose-response curves to determine IC50 values, ensuring triplicate replicates for statistical validity .

Q. How do researchers determine the mechanism of action of Hydroxyquinoline analog 5 in preclinical studies?

Methodological Answer:

  • Molecular docking simulations to predict binding affinity to target proteins (e.g., using AutoDock Vina) .
  • Western blotting to assess downstream protein expression changes .
  • Knockout/knockdown models to validate target specificity .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing variability in pharmacokinetic studies of Hydroxyquinoline analog 5?

Methodological Answer:

  • Controlled environments : Standardize animal housing conditions (diet, circadian rhythm) to reduce metabolic variability .
  • Sampling intervals : Use frequent plasma sampling (e.g., 0, 1, 3, 6, 24h post-administration) to capture absorption/elimination phases .
  • Analytical validation : Ensure LC-MS/MS methods meet FDA guidelines for sensitivity (LOQ <1 ng/mL) .

Q. How can researchers reconcile contradictory data between in vitro efficacy and in vivo toxicity of Hydroxyquinoline analog 5?

Methodological Answer:

  • Systematic review : Compare metabolic pathways (e.g., cytochrome P450 activity in vitro vs. in vivo) .
  • Toxicogenomics : Identify off-target gene expression changes using RNA-seq .
  • Dose extrapolation : Apply allometric scaling to adjust in vitro effective concentrations for in vivo models .

Q. What strategies optimize Hydroxyquinoline analog 5’s stability in aqueous solutions for long-term studies?

Methodological Answer:

  • pH optimization : Test buffered solutions (pH 5–7) to prevent hydrolysis .
  • Lyophilization : Assess residual moisture (<1%) post-freeze-drying for reconstitution stability .
  • Accelerated stability testing : Use high-temperature (40°C) and high-humidity (75% RH) conditions to predict shelf life .

Q. How should researchers address discrepancies in reported IC50 values across studies for Hydroxyquinoline analog 5?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies, applying random-effects models to account for methodological heterogeneity .
  • Standardized protocols : Adopt CONSORT guidelines for assay conditions (e.g., cell passage number, serum concentration) .
  • Cross-lab validation : Collaborate with independent labs to replicate critical experiments .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance in animal studies involving Hydroxyquinoline analog 5?

Methodological Answer:

  • IACUC approval : Document adherence to the 3Rs (Replacement, Reduction, Refinement) .
  • Blinded scoring : Use independent observers to assess adverse effects to minimize bias .
  • Data transparency : Publish raw data (e.g., survival rates, histopathology) in open-access repositories .

Q. How can researchers enhance reproducibility when studying Hydroxyquinoline analog 5’s interactions with metalloproteins?

Methodological Answer:

  • Chelation control experiments : Include EDTA-treated groups to distinguish metal-dependent effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants under standardized buffer conditions .
  • Pre-registration : Submit detailed protocols to platforms like Open Science Framework before experimentation .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects of Hydroxyquinoline analog 5 in heterogeneous cell populations?

Methodological Answer:

  • Mixed-effects models : Account for inter-cell-line variability (e.g., using R’s lme4 package) .
  • ANOVA with post-hoc tests : Apply Tukey’s HSD for pairwise comparisons after confirming homogeneity of variance .
  • Power analysis : Precalculate sample sizes (α=0.05, β=0.2) to avoid underpowered conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.